(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol
Description
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-1-2-7-8(10-6)3-4-9-7/h1-4,9,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGCMJRNQWSSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
A common approach involves refluxing 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds in acetic acid. For example, reacting 3-amino-5-bromopyridine with acetylacetone under acidic conditions yields the pyrrolo[3,2-b]pyridine backbone. The methanol group is introduced in subsequent steps (see Section 2).
Reaction Conditions :
-
Catalyst : HCl (3–5 mol%)
-
Solvent : Acetic acid
-
Temperature : 110–120°C
-
Duration : 4–6 hours
Base-Mediated Cyclization
Alternative routes employ potassium hydroxide in methanol to deprotonate intermediates and drive cyclization. This method is particularly effective for substrates sensitive to strong acids.
Functional Group Modification: Introduction of the Methanol Group
The methanol functionality at position 5 is introduced via reduction or nucleophilic substitution.
Reduction of Carbonyl Precursors
A ketone or aldehyde at position 5 is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Example Reaction :
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ (2.5 equiv) |
| Solvent | Methanol |
| Temperature | 0–5°C |
| Yield | 78–85% |
Nucleophilic Substitution
Halogenated intermediates (e.g., 5-chloro derivatives) undergo substitution with hydroxide ions under basic conditions.
Reaction Protocol :
-
Substrate : 5-Chloro-1H-pyrrolo[3,2-b]pyridine
-
Reagent : NaOH (5 M aqueous solution)
-
Solvent : DMF/H₂O (3:1)
-
Temperature : 80°C
-
Yield : 65–72%
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkyl groups adjacent to the methanol functionality.
Suzuki-Miyaura Coupling
Arylboronic acids react with halogenated intermediates to form biaryl structures. This method preserves the methanol group while diversifying the substituents.
Typical Conditions :
-
Catalyst : Pd(PPh₃)₄ (2 mol%)
-
Base : K₂CO₃
-
Solvent : DMF/H₂O (4:1)
-
Temperature : 90°C
Sonogashira Coupling
Terminal alkynes couple with iodinated derivatives to form ethynyl-substituted analogs, useful for further functionalization.
Industrial-Scale Synthesis and Optimization
Large-scale production prioritizes cost-effectiveness and environmental sustainability.
Continuous Flow Reactors
Microreactor technology enhances heat transfer and reduces reaction times for cyclization steps:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6 hours | 20 minutes |
| Yield | 72% | 88% |
| Purity | 95% | 99% |
Chemical Reactions Analysis
Types of Reactions
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various reduced derivatives .
Scientific Research Applications
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Positional Isomers
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol (CAS 849067-97-6) Structure: Differs in the fusion position of the pyrrole and pyridine rings (2,3-b vs. 3,2-b). Activity: Used in kinase inhibitor synthesis; exhibits 98% purity .
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol (CAS 1015609-51-4) Structure: Methanol group at the 6-position instead of 3. Synthesis: Requires regioselective functionalization, increasing synthetic complexity .
(b) Functional Group Variants
1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride (CAS 1260771-53-6) Structure: Replaces methanol with an amine group.
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Pharmacological Activity Comparison
Key Findings :
- Pyrrolo[3,2-b]pyridine derivatives with amide substituents (e.g., compound 5 in ) show superior 5-HT₁F receptor affinity (IC₅₀ <10 nM) compared to methanol derivatives, which are primarily intermediates.
- Methanol-substituted variants are less potent but critical for introducing hydroxyl groups in prodrug strategies .
(b) Comparison with Analogues
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol: Synthesized via Sonogashira coupling followed by hydroxylation .
1H-Pyrrolo[3,2-b]pyridin-5-amine : Requires Boc-protection and deprotection steps to introduce the amine .
Cost Considerations :
- Methanol derivatives are generally cheaper (€375–475/50 mg) than carboxylic acid or amine variants (€450–1,280/50 mg) due to simpler synthesis .
Biological Activity
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol is a compound belonging to the pyrrolo-pyridine class known for its diverse biological activities, particularly in the fields of oncology and neurobiology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.
The compound exhibits significant interaction with fibroblast growth factor receptors (FGFRs) , which are critical in various cellular processes including proliferation and differentiation. Inhibition of FGFRs has been linked to anti-cancer effects, as it can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies indicate that this compound effectively inhibits FGFR1, FGFR2, and FGFR3, affecting key signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Cellular Effects
Research has shown that this compound influences several cellular processes:
- Cell Proliferation : It has been observed to inhibit proliferation in various cancer cell lines.
- Apoptosis Induction : The compound can induce apoptosis through the disruption of FGFR signaling pathways.
- Migration : It affects cellular migration, which is crucial in cancer metastasis.
For instance, in studies involving human cervical cancer cell lines (SiHa, HeLa, and CaSki), this compound demonstrated significant cytotoxicity at higher concentrations .
Molecular Mechanism
The molecular mechanism of action involves specific binding interactions with biomolecules:
- Binding to FGFRs : The compound binds to the tyrosine kinase domain of FGFRs, inhibiting receptor autophosphorylation.
- Downstream Signaling Pathways : This inhibition leads to decreased activation of downstream pathways such as RAS-MEK-ERK and PI3K-Akt.
- Gene Expression Alteration : The modulation of these pathways results in altered gene expression profiles that favor apoptosis over survival .
Table 1: Summary of Biological Activity Studies
Q & A
Q. What are the standard synthetic routes for preparing (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol, and how are intermediates purified?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrrolopyridine core. For example:
- Step 1 : Halogenation or oxidation of the pyrrolo[3,2-b]pyridine scaffold using reagents like N-iodosuccinimide (NIS) in acetone at room temperature to introduce reactive sites .
- Step 2 : Hydroxymethylation via nucleophilic substitution or reduction. Sodium borohydride (NaBH₄) in methanol/ethanol is commonly used for alcohol formation from carbonyl precursors .
- Purification : Column chromatography (silica gel) or recrystallization from methanol/ethanol is employed, with progress monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Key Analytical Data :
| Parameter | Value/Description | Source |
|---|---|---|
| CAS No. | 1346569-67-2 (95% purity) | |
| Molecular Formula | C₈H₈N₂O |
Q. How is structural characterization of this compound performed?
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) typically shows signals for the pyrrolopyridine protons (δ 7.8–8.2 ppm), hydroxymethyl group (δ 4.5–5.0 ppm), and NH (δ 11–12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 148.0637 (C₈H₈N₂O⁺) .
Advanced Research Questions
Q. What strategies optimize yield and regioselectivity in the synthesis of pyrrolopyridine derivatives like this compound?
- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ and arylboronic acids enhances regioselectivity for functionalization at the 5-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate boronic acid coupling .
- Data Contradictions : Conflicting reports on NaBH₄ efficacy for carbonyl reduction in pyrrolopyridines suggest substrate-dependent reactivity; alternative reagents like LiAlH₄ may be required for sterically hindered analogs .
Q. How do structural modifications of this compound influence biological activity?
- Structure-Activity Relationship (SAR) :
- Hydroxymethyl Group : Critical for hydrogen bonding with biological targets (e.g., kinases). Removal reduces potency by 10–100-fold in kinase inhibition assays .
- Pyrrolopyridine Core : Fluorination at the 3-position enhances metabolic stability (t½ > 2 hours in hepatic microsomes) compared to non-fluorinated analogs .
- Biological Assays : IC₅₀ values against specific targets (e.g., EGFR kinase) are determined via fluorescence polarization assays, with optimized derivatives showing IC₅₀ < 100 nM .
Q. What are the stability and degradation pathways of this compound under physiological conditions?
- Oxidative Degradation : The hydroxymethyl group is susceptible to oxidation, forming (1H-pyrrolo[3,2-b]pyridin-5-yl)carboxylic acid under acidic conditions (pH < 3) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, with hygroscopicity requiring storage under inert gas .
Methodological Resources
Q. What analytical techniques resolve contradictions in synthetic yields reported for pyrrolopyridine derivatives?
- HPLC-MS : Quantifies impurities (e.g., over-oxidized byproducts) that reduce yield. A C18 column with acetonitrile/water gradient (5–95% over 20 min) is recommended .
- X-ray Crystallography : Resolves regiochemical ambiguities; the 5-substituted isomer crystallizes in a monoclinic system (space group P2₁/c) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
